molecular formula C9H10N2O3 B2728924 2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid CAS No. 1289193-13-0

2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid

Cat. No.: B2728924
CAS No.: 1289193-13-0
M. Wt: 194.19
InChI Key: GBRDLZLINAXOJC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dimethylamino group, a formyl group, and a carboxylic acid group attached to a pyridine ring

Scientific Research Applications

2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(dimethylamino)pyridine with formylating agents such as formic acid or formic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-(Dimethylamino)-5-carboxypyridine-4-carboxylic acid.

    Reduction: 2-(Dimethylamino)-5-hydroxymethylpyridine-4-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The formyl group can undergo nucleophilic addition reactions, modifying the activity of enzymes and receptors. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)pyridine: Lacks the formyl and carboxylic acid groups, making it less versatile in chemical reactions.

    5-Formylpyridine-4-carboxylic acid: Lacks the dimethylamino group, reducing its potential for hydrogen bonding and electrostatic interactions.

    2-(Dimethylamino)-5-hydroxymethylpyridine-4-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a formyl group, affecting its reactivity.

Uniqueness

2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid is unique due to the presence of all three functional groups (dimethylamino, formyl, and carboxylic acid) on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(dimethylamino)-5-formylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-11(2)8-3-7(9(13)14)6(5-12)4-10-8/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRDLZLINAXOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=C1)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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